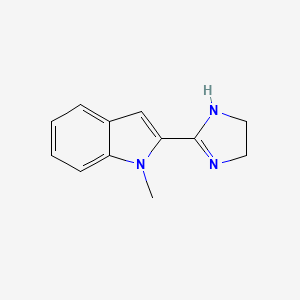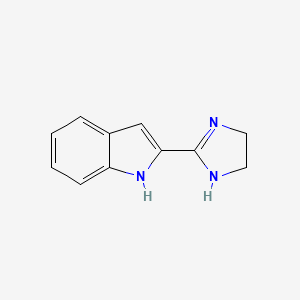
2-氨基吡啶亚甲基水杨醛
描述
Salicylidene 2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine.
科学研究应用
Salicylidene 2-aminopyridine has a wide range of scientific research applications:
作用机制
Target of Action
Salicylidene 2-aminopyridine is a Schiff base compound Schiff bases are known to interact with various biological targets, including enzymes and metal ions, due to their ability to form complexes .
Mode of Action
The mode of action of Salicylidene 2-aminopyridine involves hydrolysis . The Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is consistent with intramolecular catalysis by the phenoxide ion . The possibility of the intramolecular general base-catalysed hydration of the imine linkage by pyridine ring nitrogen of the imine is also suggested .
Pharmacokinetics
The hydrolysis of the compound, as mentioned earlier, could play a role in its bioavailability .
Result of Action
The result of the action of Salicylidene 2-aminopyridine is the hydrolysis of its Schiff-base anion . This hydrolysis is hydroxide-independent and is facilitated by intramolecular catalysis by the phenoxide ion .
Action Environment
The action of Salicylidene 2-aminopyridine can be influenced by environmental factors such as the presence of copper (II) ions . For instance, the copper (II) chelate, [CuL]+, undergoes acid-catalysed hydrolysis of the imine linkage . The mixed-ligand complexes [Cu(bipy)L]+, [Cu(phen)L]+, and [Cu(im)2L]+ (where bipy = 2, 2′-bipyridyl, phen = 1,10-phenanthroline, and im = imidazole) have also been found to be effective catalysts .
生化分析
Biochemical Properties
Salicylidene 2-aminopyridine is involved in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and these interactions are crucial to its function .
Cellular Effects
The effects of Salicylidene 2-aminopyridine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Salicylidene 2-aminopyridine exerts its effects at the molecular level. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salicylidene 2-aminopyridine change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Salicylidene 2-aminopyridine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Salicylidene 2-aminopyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Salicylidene 2-aminopyridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Salicylidene 2-aminopyridine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Salicylidene 2-aminopyridine is typically synthesized through a condensation reaction between salicylaldehyde and 2-aminopyridine in an ethanolic solution. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the Schiff base . The general reaction scheme is as follows:
Salicylaldehyde+2-Aminopyridine→Salicylidene 2-aminopyridine+Water
Industrial Production Methods
化学反应分析
Types of Reactions
Salicylidene 2-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can regenerate the starting materials .
相似化合物的比较
Similar Compounds
N-Salicylidene-2-aminopyridine: A closely related Schiff base with similar properties and applications.
Salicylidene-4-aminoantipyrine: Another Schiff base with notable biological and analytical applications.
2-Aminopyrimidine Derivatives:
Uniqueness
Salicylidene 2-aminopyridine is unique due to its specific combination of salicylaldehyde and 2-aminopyridine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant antimicrobial and anticancer activities sets it apart from other similar compounds .
属性
IUPAC Name |
2-[(E)-pyridin-2-yliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOIUODXXXAPDU-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284542 | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17543-97-4, 1823-47-8 | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene 2-aminopyridene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Salicylidene-2-aminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


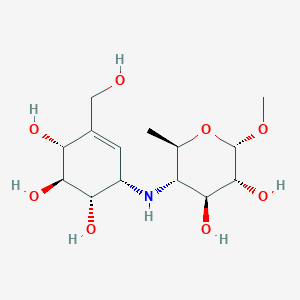

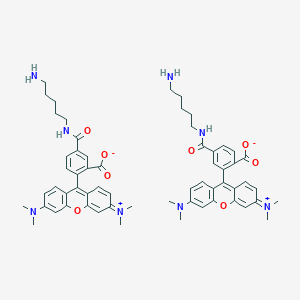
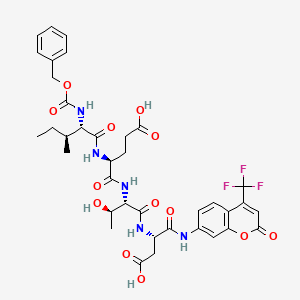
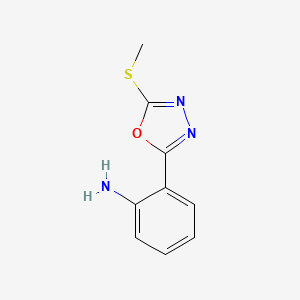
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
